

# Introduction: The Structural Significance of 5-Methoxy-3-methylpicolinic Acid

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## Compound of Interest

Compound Name: 5-Methoxy-3-methylpicolinic acid

CAS No.: 1256789-42-0

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**5-Methoxy-3-methylpicolinic acid** is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. With a molecular formula of  $C_8H_9NO_3$  and a molecular weight of 167.16 g/mol, its structure presents a unique combination of functional groups: a carboxylic acid, a methoxy group, and a methyl group arrayed on a pyridine ring.<sup>[1][2][3]</sup> This arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly in drug development where the pyridine scaffold is a common feature in pharmacologically active agents.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the expected spectroscopic signature of **5-Methoxy-3-methylpicolinic acid**. Lacking publicly available spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach serves as a powerful tool for scientists to anticipate, interpret, and validate their own experimental findings.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically  $^1\text{H}$  and  $^{13}\text{C}$ ), we can map the unique chemical environment of each atom.

## Molecular Structure and NMR Assignments

To logically discuss the predicted NMR data, we must first visualize the molecule and label its distinct proton and carbon environments.

Caption: Molecular structure of **5-Methoxy-3-methylpicolinic acid** with atom numbering for NMR analysis.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum provides information on the number of different types of protons, the number of protons of each type (integration), and the neighboring protons (multiplicity).

- **Causality of Chemical Shifts:** The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group will deshield adjacent protons, shifting them downfield. Conversely, electron-donating groups like the methoxy group will shield nearby protons, moving them upfield.
- **Carboxylic Acid Proton (-COOH):** This proton is highly deshielded due to its acidic nature and attachment to two electronegative oxygen atoms. It is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. Its broadness is a result of hydrogen bonding and chemical exchange.[4]
- **Aromatic Protons (H4, H6):** The pyridine ring has two aromatic protons. H6 is adjacent to the electron-withdrawing nitrogen, placing it further downfield than H4. H4 is situated between the methyl and methoxy groups. We expect two distinct signals in the aromatic region (7.0-8.5 ppm). They will likely appear as doublets due to coupling with each other.
- **Methoxy Protons (-OCH<sub>3</sub>):** The three protons of the methoxy group are equivalent and shielded by the attached oxygen. They will appear as a sharp singlet, typically around 3.8-

4.0 ppm.[5]

- Methyl Protons (-CH<sub>3</sub>): The protons of the methyl group at the C3 position are shielded and will appear as a singlet further upfield, generally in the 2.2-2.5 ppm range.[5]

Table 1: Predicted <sup>1</sup>H NMR Data for **5-Methoxy-3-methylpicolinic Acid** (in CDCl<sub>3</sub>)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	Broad Singlet	1H
H6	8.0 - 8.3	Doublet	1H
H4	7.2 - 7.5	Doublet	1H
-OCH <sub>3</sub> (C9)	3.8 - 4.1	Singlet	3H
-CH <sub>3</sub> (C8)	2.3 - 2.6	Singlet	3H

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

- Causality of Chemical Shifts: Electronegative atoms (O, N) deshield attached carbons, shifting them significantly downfield. Carbonyl carbons are among the most deshielded.[6]
- Carbonyl Carbon (-COOH): The C7 carbon of the carboxylic acid is highly deshielded and expected in the 165-175 ppm range.[4]
- Aromatic Carbons (C2-C6): The five carbons of the pyridine ring will have distinct signals. Carbons attached to heteroatoms (C2, C5, C6) will be the most downfield. C2 (attached to N and COOH) and C5 (attached to O) will be significantly deshielded. C3 and C4 will be further upfield. Typical aromatic carbon shifts range from 110-160 ppm.[6]
- Methoxy Carbon (-OCH<sub>3</sub>): The C9 carbon, attached to an oxygen, will appear in the 55-60 ppm range.

- Methyl Carbon (-CH<sub>3</sub>): The C8 carbon of the methyl group is an sp<sup>3</sup>-hybridized carbon and will be the most shielded (furthest upfield), appearing around 15-20 ppm.

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Methoxy-3-methylpicolinic Acid** (in CDCl<sub>3</sub>)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C7 (-COOH)	165 - 175
C5 (-O)	155 - 165
C2 (-N, -COOH)	148 - 155
C6 (-N)	145 - 150
C4	120 - 125
C3 (-CH <sub>3</sub> )	130 - 138
C9 (-OCH <sub>3</sub> )	55 - 60
C8 (-CH <sub>3</sub> )	15 - 20

## Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring high-resolution NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of **5-Methoxy-3-methylpicolinic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).<sup>[7]</sup> Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift calibration. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the field frequency to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
- <sup>1</sup>H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.

- $^{13}\text{C}$  Spectrum Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio. [8]
- Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. The resulting spectra should be phase-corrected, baseline-corrected, and calibrated using the TMS signal (0.00 ppm) or the residual solvent peak.

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for rapidly identifying the presence of key functional groups.

### Predicted IR Absorption Bands

The structure of **5-Methoxy-3-methylpicolinic acid** contains several IR-active functional groups whose vibrations can be predicted with high confidence.

- O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in an IR spectrum. It will appear as a very broad and strong absorption band in the range of 2500-3300  $\text{cm}^{-1}$ , overlapping with the C-H stretching region.[9] The broadness is due to extensive hydrogen bonding between the carboxylic acid moieties.[10]
- C-H Stretch (Aliphatic & Aromatic): Aromatic C-H stretches typically appear just above 3000  $\text{cm}^{-1}$  (e.g., 3000-3100  $\text{cm}^{-1}$ ). Aliphatic C-H stretches from the methyl and methoxy groups will be found just below 3000  $\text{cm}^{-1}$  (e.g., 2850-2980  $\text{cm}^{-1}$ ).[11]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1700-1725  $\text{cm}^{-1}$ . Its exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.[12]
- C=C and C=N Stretches (Aromatic Ring): The pyridine ring will exhibit several medium-to-strong absorption bands in the 1400-1600  $\text{cm}^{-1}$  region, characteristic of aromatic ring stretching vibrations.[11]

- C-O Stretch (Carboxylic Acid & Methoxy): Two distinct C-O stretching bands are expected. The C-O stretch of the carboxylic acid will appear as a strong band around 1210-1320  $\text{cm}^{-1}$ , while the C-O stretch of the methoxy group (aryl-alkyl ether) will be found around 1000-1075  $\text{cm}^{-1}$ .<sup>[9]</sup>
- O-H Bend (Carboxylic Acid): A medium-intensity, broad band may be observed around 920  $\text{cm}^{-1}$  corresponding to the out-of-plane bend of the hydrogen-bonded -OH group.<sup>[9]</sup>

Table 3: Predicted IR Absorption Bands for **5-Methoxy-3-methylpicolinic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Bond Vibration	Functional Group	Intensity
2500 - 3300	O-H stretch	Carboxylic Acid	Strong, Broad
3000 - 3100	C-H stretch	Aromatic	Medium
2850 - 2980	C-H stretch	-CH <sub>3</sub> , -OCH <sub>3</sub>	Medium
1700 - 1725	C=O stretch	Carboxylic Acid	Strong
1400 - 1600	C=C, C=N stretch	Aromatic Ring	Medium-Strong
1210 - 1320	C-O stretch	Carboxylic Acid	Strong
1000 - 1075	C-O stretch	Methoxy Ether	Strong
~920	O-H bend	Carboxylic Acid	Medium, Broad

## Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Application: Place a small amount of the solid **5-Methoxy-3-methylpicolinic acid** powder directly onto the ATR crystal.

- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, remove the sample and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

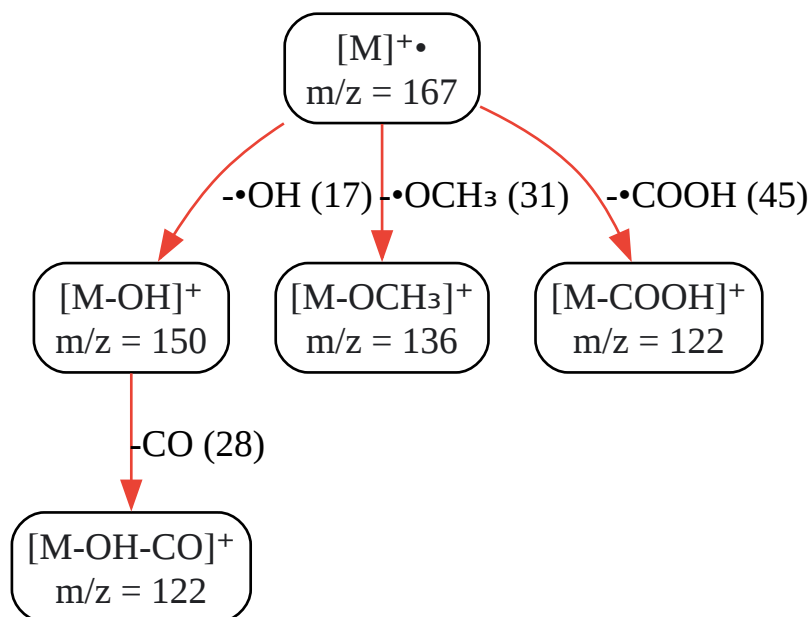
## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For this molecule, Electron Ionization (EI) would be a standard technique.

### Predicted Mass Spectrum and Fragmentation Pathways

- **Molecular Ion ( $M^{+\bullet}$ ):** The molecular ion peak is the most important piece of information. For  $C_8H_9NO_3$ , the exact mass is 167.0582, so a high-resolution mass spectrometer (HRMS) should detect a peak at  $m/z \approx 167.058$ .<sup>[13]</sup> A low-resolution instrument will show a peak at  $m/z = 167$ .
- **Key Fragmentation Patterns:** The initial molecular ion is a radical cation that is unstable and will break apart in predictable ways. The stability of the resulting fragments determines the intensity of their corresponding peaks.<sup>[14]</sup>
  - **Loss of -OH (M-17):** A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a fragment at  $m/z = 150$ .<sup>[15]</sup>
  - **Loss of -COOH (M-45):** The loss of the entire carboxyl group as a radical is also highly probable, resulting in a significant peak at  $m/z = 122$ .
  - **Loss of -OCH<sub>3</sub> (M-31):** Cleavage of the methoxy group can lead to a fragment at  $m/z = 136$ .

- Loss of CO from M-17: The acylium ion at  $m/z = 150$  can subsequently lose carbon monoxide (CO, 28 Da), yielding a fragment at  $m/z = 122$ .



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Caption: Predicted major fragmentation pathways for **5-Methoxy-3-methylpicolinic acid** under Electron Ionization (EI).

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z	Proposed Fragment	Identity
167	$[\text{C}_8\text{H}_9\text{NO}_3]^+\bullet$	Molecular Ion
150	$[\text{C}_8\text{H}_8\text{NO}_2]^+$	Loss of $\bullet\text{OH}$
136	$[\text{C}_7\text{H}_6\text{NO}_2]^+$	Loss of $\bullet\text{OCH}_3$
122	$[\text{C}_7\text{H}_8\text{NO}]^+$	Loss of $\bullet\text{COOH}$

## Experimental Protocol: EI-MS Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography

(GC-MS) if the compound is sufficiently volatile and thermally stable.

- Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

## Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of **5-Methoxy-3-methylpicolinic acid**. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently assign  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein serve as a robust benchmark for the structural verification of this important heterocyclic building block, ensuring the scientific integrity of research and accelerating the pace of discovery in drug development and beyond.

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